molecular formula C7H11N3S B12538234 4-(1H-Imidazol-5-yl)butanethioamide CAS No. 745766-75-0

4-(1H-Imidazol-5-yl)butanethioamide

Cat. No.: B12538234
CAS No.: 745766-75-0
M. Wt: 169.25 g/mol
InChI Key: YSOADVXYKGIAAC-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)butanethioamide is a compound that features an imidazole ring, a butane chain, and a thioamide group. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the thioamide group adds unique chemical properties to the compound, making it a subject of interest in scientific research.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)butanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the butane chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1H-Imidazol-5-yl)butanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)butanethioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thioamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)phenol: Another imidazole derivative with different functional groups.

    2,5-Disubstituted 1,4-Bis(4-imidazolyl)benzene: A compound with multiple imidazole rings.

    5-(Hydroxymethyl)furfural: A compound with a furan ring and similar functional groups.

Uniqueness

4-(1H-Imidazol-5-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical properties and reactivity. Its combination of an imidazole ring and a butane chain also differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

745766-75-0

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)butanethioamide

InChI

InChI=1S/C7H11N3S/c8-7(11)3-1-2-6-4-9-5-10-6/h4-5H,1-3H2,(H2,8,11)(H,9,10)

InChI Key

YSOADVXYKGIAAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCC(=S)N

Origin of Product

United States

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